Technical Whitepaper: Structural Analysis and Synthetic Utility of 6-Bromo-5-fluoropyridine-2-carboxamide
Technical Whitepaper: Structural Analysis and Synthetic Utility of 6-Bromo-5-fluoropyridine-2-carboxamide
Executive Summary
6-Bromo-5-fluoropyridine-2-carboxamide (CAS 1416712-39-4) has emerged as a high-value scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., NIK, PIM) and protein-protein interaction inhibitors (e.g., Bcl-2). Its utility stems from its trifunctional nature: the 2-carboxamide serves as a critical hydrogen-bonding anchor within the ATP-binding pocket, the 5-fluorine atom modulates metabolic stability and pKa, and the 6-bromine atom provides a regioselective handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex heterocycles.
This guide provides a comprehensive technical analysis of the molecule’s structural properties, validated synthetic pathways, and its strategic application in drug discovery.
Molecular Architecture & Physicochemical Properties
The molecule is defined by a pyridine core substituted at the 2, 5, and 6 positions. This specific substitution pattern creates a unique electronic environment that governs both its chemical reactivity and its binding affinity in biological targets.
Structural Specifications
| Property | Data |
| IUPAC Name | 6-Bromo-5-fluoropyridine-2-carboxamide |
| CAS Number | 1416712-39-4 |
| Molecular Formula | C₆H₄BrFN₂O |
| Molecular Weight | 219.01 g/mol |
| Exact Mass | 217.9491 |
| PSA (Polar Surface Area) | 55.98 Ų |
| cLogP | ~0.85 (Predicted) |
| H-Bond Donors | 1 (Amide NH₂) |
| H-Bond Acceptors | 2 (Pyridine N, Amide O) |
Electronic Effects & Reactivity Logic
The interplay between the halogen substituents and the pyridine nitrogen is critical for synthetic planning.
-
C2-Carboxamide: Acts as an electron-withdrawing group (EWG), decreasing the electron density of the ring, making the C6 position more susceptible to nucleophilic attack or oxidative addition.
-
C5-Fluorine: The strong electronegativity of fluorine at the 5-position inductively withdraws electron density from C6, significantly activating the C-Br bond for metal-catalyzed cross-coupling reactions. It also blocks metabolic oxidation at the C5 position.
-
C6-Bromine: Positioned adjacent to the pyridine nitrogen (alpha position), this bromine is highly reactive due to the inductive effect of the nitrogen and the fluorine. It is the primary site for scaffold elaboration.
Figure 1: Structural logic and electronic interplay of substituents.
Synthetic Pathways[1][2][5][6][7]
The synthesis of 6-Bromo-5-fluoropyridine-2-carboxamide typically proceeds from the corresponding carboxylic acid or ester. The choice of pathway depends on the availability of the 2-bromo-3-fluoropyridine precursor.
Primary Route: From 6-Bromo-5-fluoropyridine-2-carboxylic acid
This is the most reliable scale-up route, ensuring high regiochemical purity.
Step 1: Acid Activation The carboxylic acid (CAS 114470-42-1) is converted to the acid chloride to increase reactivity toward ammonia.
-
Reagents: Thionyl chloride (
) or Oxalyl chloride (( ), catalytic DMF. -
Solvent: Dichloromethane (DCM) or Toluene.
-
Conditions: Reflux for 2-3 hours.
Step 2: Amidation The crude acid chloride is treated with ammonia to yield the primary amide.
-
Reagents: Aqueous
(28%) or in Methanol/Dioxane. -
Conditions:
to Room Temperature (RT). -
Purification: Precipitation from water or recrystallization from EtOAc/Hexanes.
Alternative Route: From Methyl Ester
If starting from Methyl 5-bromo-6-fluoropicolinate (CAS 1214336-44-3), a direct aminolysis is performed.
-
Protocol: Dissolve ester in MeOH. Bubble
gas or add 7N in MeOH. Seal vessel and stir at RT for 12-24h.
Figure 2: Primary synthetic workflow from the carboxylic acid precursor.
Applications in Drug Discovery[9][10][11]
The 6-bromo-5-fluoropyridine-2-carboxamide scaffold is a "privileged structure" in kinase inhibitor design. The amide group mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region, while the C6-aryl derivatives extend into the hydrophobic pocket.
Case Study: NIK Inhibitors
In the development of NF-kB Inducing Kinase (NIK) inhibitors, this scaffold is used to construct tricyclic systems.
-
Mechanism: The C6-bromine undergoes Suzuki coupling with boronic acids (e.g., 3-bromo-4-fluorophenylboronic acid) to attach the "tail" of the inhibitor.
-
Role of F: The 5-fluoro group prevents oxidative metabolism at the otherwise vulnerable position and modulates the torsion angle of the biaryl system.
-
Reference: Patent WO2015025026A1 describes the use of amino-derivatives of this scaffold for NIK inhibition.
Experimental Protocol: Suzuki-Miyaura Coupling at C6
Objective: Functionalization of the C6 position with an aryl group.
-
Charge: In a reaction vial, combine 6-Bromo-5-fluoropyridine-2-carboxamide (1.0 eq), Aryl-boronic acid (1.2 eq), and
(0.05 eq). -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio).
-
Base: Add
or (2.0 eq). -
Reaction: Degas with Nitrogen/Argon for 5 mins. Heat to
for 4-12 hours. -
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal: Warning.[3]
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). The amide bond is stable, but the C-Br bond can be light-sensitive over prolonged exposure. -
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis, especially when using thionyl chloride or ammonia.
References
-
Synthesis of Halogenated Pyridines: Pipzine Chemicals. (2026). "6-Bromo-5-fluoropyridine-2-carboxylic acid Properties and Synthesis."
-
Kinase Inhibitor Application: World Intellectual Property Organization. (2015). "Alkynyl alcohols and methods of use (NIK Kinase Inhibitors)." Patent WO2015025026A1.
-
Bcl-2 Inhibitor Scaffolds: US Patent Office. (2021). "Bcl-2 inhibitors and their use as pharmaceuticals." US20210346405A1.
-
Chemical Properties: PubChem. (2025).[4][3] "Methyl 5-bromo-6-fluoropicolinate Compound Summary."
Sources
- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-Bromo-5-fluoropicolinic Acid | C6H3BrFNO2 | CID 53401194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromo-5-nitroquinoline | C9H5BrN2O2 | CID 280563 - PubChem [pubchem.ncbi.nlm.nih.gov]
